molecular formula C11H14FNO4S B2434632 (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid CAS No. 1212163-57-9

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid

Cat. No.: B2434632
CAS No.: 1212163-57-9
M. Wt: 275.29
InChI Key: PQVVECYLSLMVBT-JTQLQIEISA-N
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Description

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid is an organic compound that features a sulfonylamino group attached to a fluorophenyl ring and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: This is achieved by reacting 2-fluorobenzenesulfonyl chloride with an appropriate amine under mild conditions.

    Coupling with the amino acid: The sulfonyl chloride intermediate is then coupled with (S)-3-methylbutanoic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfonic acids.

    Reduction: The fluorophenyl ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of reduced fluorophenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity. The fluorophenyl ring may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
  • (2S)-2-[(2-bromophenyl)sulfonylamino]-3-methylbutanoic acid
  • (2S)-2-[(2-iodophenyl)sulfonylamino]-3-methylbutanoic acid

Uniqueness

The presence of the fluorine atom in (2S)-2-(2-Fluorobenzenesulfonamido)-3-methylbutanoic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVVECYLSLMVBT-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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